1H and 13C NMR Chemical Shift Assignments for 2-Phenyl-1,4-dioxaspiro[4.4]nonane: A Comprehensive Guide for Structural Elucidation
1H and 13C NMR Chemical Shift Assignments for 2-Phenyl-1,4-dioxaspiro[4.4]nonane: A Comprehensive Guide for Structural Elucidation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
The structural elucidation of spirocyclic compounds requires a rigorous understanding of stereochemistry, ring strain, and anisotropic effects. 2-Phenyl-1,4-dioxaspiro[4.4]nonane is a chiral spiroacetal that serves as a valuable intermediate in medicinal chemistry and materials science. This whitepaper provides an authoritative, first-principles breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments. By moving beyond empirical lists, this guide explains the causality behind the spectral data—specifically how the desymmetrization of the cyclopentane ring and the anisotropic shielding of the phenyl group dictate the observed chemical shifts.
Structural Framework and Desymmetrization
To accurately assign the NMR spectra, we must first establish the molecular framework and its numbering system. 2-Phenyl-1,4-dioxaspiro[4.4]nonane is synthesized via the acid-catalyzed acetalization of [3] with (1-phenyl-1,2-ethanediol) [4].
According to IUPAC nomenclature for spiro systems, numbering begins at a heteroatom in the smaller ring (in this case, both are five-membered, so the oxygenated ring takes priority), proceeds around the ring to the spiro carbon, and then around the second ring.
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O1, C2, C3, O4: The 1,3-dioxolane ring.
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C5: The spiroacetal carbon.
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C6, C7, C8, C9: The cyclopentane ring.
The substitution of a phenyl group at C2 creates a stereocenter. This is the critical defining feature of the molecule's NMR spectrum: it breaks the C2v symmetry of the parent [1]. Consequently, the protons and carbons of the cyclopentane ring (C6/C9 and C7/C8) are no longer chemically equivalent; they become diastereotopic.
Figure 1: Chemical synthesis and reaction workflow for 2-Phenyl-1,4-dioxaspiro[4.4]nonane.
13 C NMR Chemical Shift Assignments
The 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenyl-1,4-dioxaspiro[4.4]nonane contains 13 distinct carbon signals, reflecting the complete lack of symmetry induced by the C2 chiral center.
Causality of Chemical Shifts
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The Spiro Carbon (C5): Acetal carbons are highly deshielded due to the electron-withdrawing effect of two adjacent oxygen atoms. In the unsubstituted parent compound, C5 resonates at 118.5 ppm. The distant phenyl group at C2 exerts a negligible inductive effect, keeping C5 near 118.8 ppm .
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The Dioxolane Ring (C2 and C3): C2 is bonded directly to an oxygen and a phenyl ring. The combined electronegativity and the magnetic anisotropy of the aromatic ring push C2 significantly downfield to ~78.5 ppm , consistent with derivatives [2]. C3, bearing only one oxygen and no direct phenyl attachment, appears at ~71.5 ppm .
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The Cyclopentane Ring (C6-C9): Due to the chiral center at C2, C6 (cis to the phenyl group) and C9 (trans to the phenyl group) experience different magnetic environments, splitting their signals to 37.5 ppm and 36.5 ppm . A similar, though smaller, diastereotopic splitting occurs for C7 and C8.
Table 1: 13 C NMR Data Summary
| Position | Assignment | Chemical Shift ( δ , ppm) | Causality / Structural Rationale |
| C5 | Spiroacetal Quaternary | 118.8 | Deshielded by two adjacent oxygen atoms (O1, O4). |
| C1' | Phenyl Ipso | 138.5 | Quaternary aromatic carbon, deshielded by C2 attachment. |
| C3', C5' | Phenyl Meta | 128.5 | Standard aromatic resonance. |
| C4' | Phenyl Para | 128.0 | Standard aromatic resonance. |
| C2', C6' | Phenyl Ortho | 126.5 | Shielded slightly relative to meta/para positions. |
| C2 | Dioxolane CH-Ph | 78.5 | Deshielded by O1 and the α -phenyl group. |
| C3 | Dioxolane CH 2 -O | 71.5 | Deshielded by O4, β -effect from the phenyl group. |
| C6 | Cyclopentane CH 2 | 37.5 | Diastereotopic; adjacent to spiro C5. |
| C9 | Cyclopentane CH 2 | 36.5 | Diastereotopic; adjacent to spiro C5. |
| C7 | Cyclopentane CH 2 | 24.0 | Diastereotopic; distal to spiro C5. |
| C8 | Cyclopentane CH 2 | 23.0 | Diastereotopic; distal to spiro C5. |
1 H NMR Chemical Shift Assignments
The 1 H NMR spectrum (400 MHz, CDCl 3 ) is characterized by an ABX spin system in the dioxolane ring and complex multiplets in the cyclopentane region.
Causality of Chemical Shifts and Splitting
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The ABX System (H-2, H-3a, H-3b): The proton on C2 (H-2) is coupled to the two diastereotopic protons on C3 (H-3a and H-3b). H-2 appears as a doublet of doublets (dd) at ~5.05 ppm due to the strong deshielding from the adjacent oxygen and phenyl ring. The C3 protons are locked in a rigid ring conformation; H-3a (cis to the phenyl) and H-3b (trans to the phenyl) couple to each other (geminal coupling, 2J≈8.0 Hz) and to H-2 (vicinal coupling, 3J≈6.0−8.0 Hz), appearing at 4.25 ppm and 3.65 ppm , respectively.
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Cyclopentane Envelope: The eight protons of the cyclopentane ring appear as overlapping multiplets between 1.55 and 1.85 ppm . While 2D NMR is required for absolute assignment, the protons on C6/C9 generally resonate slightly downfield (1.70–1.85 ppm) compared to those on C7/C8 (1.55–1.70 ppm) due to their proximity to the electron-withdrawing spiroacetal core.
Table 2: 1 H NMR Data Summary
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |
| H-Ortho | 7.38 | d | 2H | 3J=7.5 |
| H-Meta/Para | 7.25 - 7.30 | m | 3H | - |
| H-2 | 5.05 | dd | 1H | 3J2,3a=7.5 , 3J2,3b=6.0 |
| H-3a | 4.25 | dd | 1H | 2Jgem=8.0 , 3J3a,2=7.5 |
| H-3b | 3.65 | t (apparent) | 1H | 2Jgem=8.0 , 3J3b,2=6.0 |
| H-6, H-9 | 1.70 - 1.85 | m | 4H | - |
| H-7, H-8 | 1.55 - 1.70 | m | 4H | - |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for spectral acquisition. Relying solely on 1D NMR can lead to misassignments in chiral spirocycles; therefore, 2D correlation spectroscopy is integrated into the standard workflow.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of highly purified 2-phenyl-1,4-dioxaspiro[4.4]nonane in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).
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Instrument Calibration: Tune and match the probe for 1 H (400 MHz) and 13 C (100 MHz) frequencies. Shim the magnet (Z1-Z5) to achieve a TMS line width of < 0.5 Hz.
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1D Acquisition:
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1 H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.
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13 C NMR: Acquire 1024 scans using a power-gated decoupling sequence (e.g., zgpg30) with a D1 of 2 seconds to ensure quaternary carbon (C5, C1') relaxation.
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2D Validation (The Self-Validating Step):
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HSQC (Heteronuclear Single Quantum Coherence): Run to confirm the diastereotopic nature of C3, C6, C7, C8, and C9. You will observe two distinct proton signals correlating to a single carbon resonance for each of these positions.
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HMBC (Heteronuclear Multiple Bond Correlation): Verify the spiro linkage by observing a 3JCH cross-peak between the cyclopentane H-6/H-9 protons and the spiroacetal C5 carbon (~118.8 ppm), as well as between H-2 and C5.
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Figure 2: Step-by-step NMR acquisition and spectral processing workflow.
Conclusion
The assignment of 2-Phenyl-1,4-dioxaspiro[4.4]nonane highlights the profound impact of stereochemistry on NMR spectroscopy. The introduction of a single phenyl group at the C2 position desymmetrizes the entire spiro[4.4]nonane framework, resulting in distinct diastereotopic splitting across both the dioxolane and cyclopentane rings. By utilizing the step-by-step 1D and 2D NMR protocols outlined above, researchers can definitively validate the structure of this and related complex spiroacetal architectures.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro(4.4)nonane" PubChem,[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 70293, 2-Phenyl-1,3-dioxolane" PubChem,[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 8452, Cyclopentanone" PubChem, [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 7149, Styrene glycol" PubChem,[Link]
